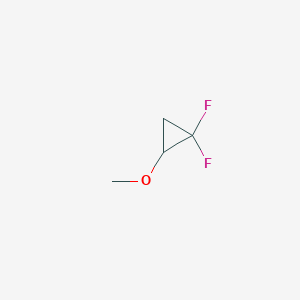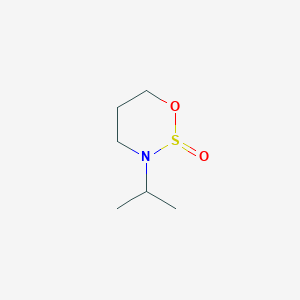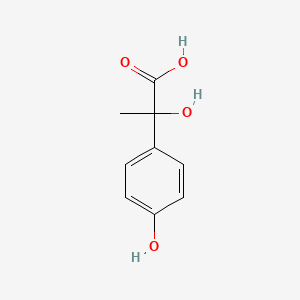![molecular formula C11H21N B13795673 Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI)](/img/structure/B13795673.png)
Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI) is a bicyclic amine compound with the molecular formula C11H21N. This compound is characterized by its unique bicyclo[2.2.2]octane structure, which consists of a central amine group and three methyl groups attached to the nitrogen and carbon atoms. The compound is known for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI) typically involves the following steps:
Cycloaddition Reaction: The initial step involves a [4+2] cycloaddition reaction between a diene and a dienophile to form the bicyclo[2.2.2]octane core structure.
Amine Introduction:
Industrial Production Methods
Industrial production of Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time to maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI) undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Substituted bicyclo[2.2.2]octan-1-amines.
Applications De Recherche Scientifique
Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure provides stability and specificity in binding, making it a valuable tool in biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bicyclo[2.2.2]octan-1-amine
- Bicyclo[2.2.2]octane-2-amine
- Bicyclo[2.2.2]octane-3-amine
Uniqueness
Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its lipophilicity and stability, making it suitable for various applications .
Propriétés
Formule moléculaire |
C11H21N |
|---|---|
Poids moléculaire |
167.29 g/mol |
Nom IUPAC |
N,N,4-trimethylbicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C11H21N/c1-10-4-7-11(8-5-10,9-6-10)12(2)3/h4-9H2,1-3H3 |
Clé InChI |
AJJTZSNIIYLOAG-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(CC1)(CC2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl-](/img/structure/B13795612.png)
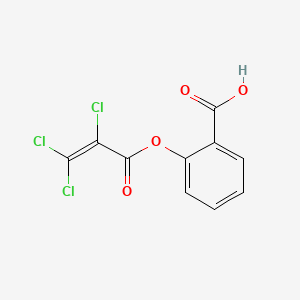
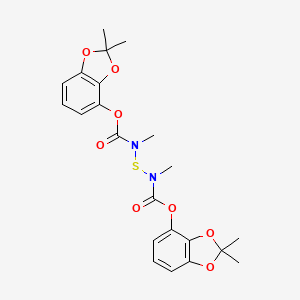
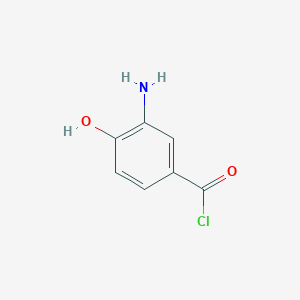
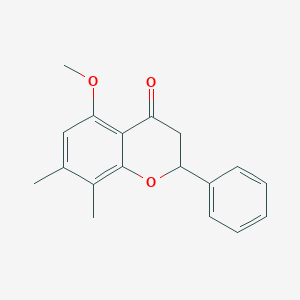
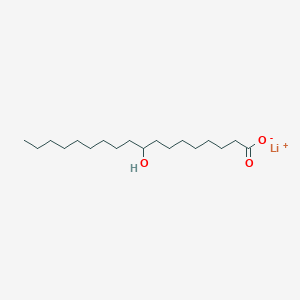
![Acetamide,2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13795656.png)
![methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13795661.png)
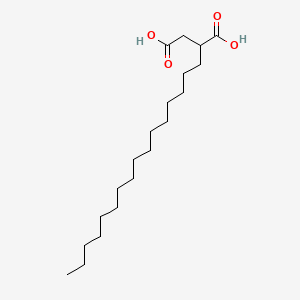
![4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13795672.png)
